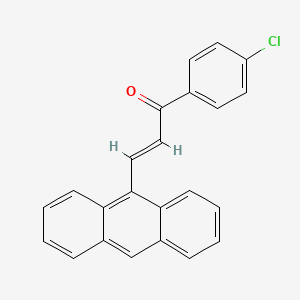
beta-Bromo-alpha,alpha-difluoropropiophenone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Beta-Bromo-alpha,alpha-difluoropropiophenone, also known as 2-Bromo-2’,4’-difluoropropiophenone, is a type of fluorinated ketone . It is a chemical compound that falls under the category of organofluorine chemistry .
Synthesis Analysis
The synthesis of such compounds often involves the Hell-Volhard-Zelinskii reaction, which is a method for alpha bromination of carboxylic acids . This reaction involves the use of bromine and phosphorus tribromide . The reaction starts with the formation of an acid bromide, which can enolize more readily, making alpha-bromination possible .Chemical Reactions Analysis
Alpha-bromo carboxylic acids, which are similar to the compound , can undergo various reactions. For example, they can react with an aqueous basic solution followed by an acidic work-up to produce alpha-hydroxy carboxylic acids . They can also react with an excess of ammonia to provide alpha-amination, which provides a possible route to amino acids .科学的研究の応用
In vitro Estrogenicity of Brominated Compounds
Research into polybrominated diphenyl ethers (PBDEs) and hydroxylated PBDEs (HO-PBDEs) has shown that these compounds exhibit estrogenic potencies in cell line assays based on estrogen receptor (ER)-dependent luciferase reporter gene expression. These findings suggest the potential pseudoestrogenic effects of PBDEs and their metabolites, indicating significant implications for environmental health and safety (Meerts et al., 2001).
Anaerobic Degradation of Brominated Flame Retardants
A study on the anaerobic degradation of brominated flame retardants like TBBPA, HBCD, and DecaBDE underlines the environmental persistence and potential bioaccumulation risks associated with these substances. The research provides insights into the degradation behaviors of these compounds, which are crucial for understanding their environmental impact and for developing effective waste management strategies (Gerecke et al., 2006).
Synthesis of Trifluoromethylated Nucleosides
Studies on the synthesis of 2',3'-dideoxy-2'-trifluoromethylnucleosides from alpha-trifluoromethyl-alpha,beta-unsaturated esters provide a basis for the development of novel nucleoside analogues. These compounds have potential applications in antiviral and anticancer therapies, highlighting the importance of brominated intermediates in medicinal chemistry (Zhang, Qing, & Yu, 2000).
作用機序
Beta-Bromo-alpha,alpha-difluoropropiophenone, also known as 3-bromo-2,2-difluoro-1-phenylpropan-1-one, is a chemical compound with potential applications in various fields. . Here is a general overview based on the typical properties of similar compounds.
Target of Action
The primary targets of such compounds are usually enzymes or receptors in the body. The specific target would depend on the structure of the compound and its functional groups. For instance, compounds with a similar structure have been found to interact with the nervous system.
Biochemical Pathways
Biochemical pathways affected by the compound would depend on its specific targets. For instance, if the compound targets an enzyme involved in a particular metabolic pathway, it could potentially disrupt or enhance that pathway .
Result of Action
The result of the compound’s action would depend on its mode of action and the biochemical pathways it affects. This could range from therapeutic effects in treating a disease to potential toxicity .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, certain compounds may be more effective or stable under acidic conditions .
特性
IUPAC Name |
3-bromo-2,2-difluoro-1-phenylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrF2O/c10-6-9(11,12)8(13)7-4-2-1-3-5-7/h1-5H,6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUNGICKCBOYJNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(CBr)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrF2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

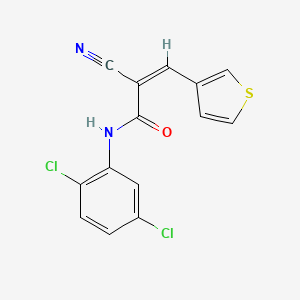
![3-[1-ethyl-2,2-bis(4-methoxyphenyl)vinyl]-1H-indole](/img/structure/B2915534.png)
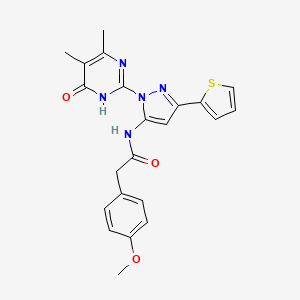

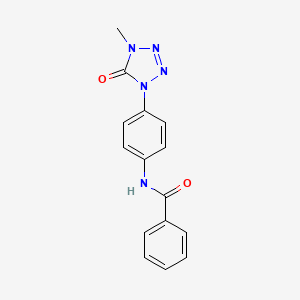

![(E)-3-[3-(5-chlorothiophen-2-yl)-1-phenylpyrazol-4-yl]prop-2-enoic acid](/img/structure/B2915546.png)
![N-(benzo[b]thiophen-5-yl)-1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-2-carboxamide](/img/structure/B2915547.png)

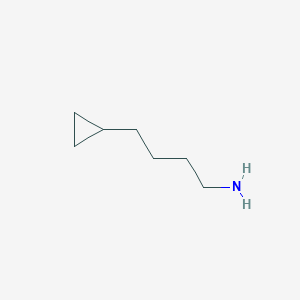
![2-(2,4-dioxo-1,2-dihydrobenzofuro[3,2-d]pyrimidin-3(4H)-yl)-N-(4-ethylphenyl)acetamide](/img/structure/B2915551.png)
![2-(4-methoxy-3-methylphenyl)-N-(pyridin-3-ylmethyl)-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)acetamide](/img/structure/B2915552.png)
![3-chloro-N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-2-methylbenzenesulfonamide](/img/structure/B2915553.png)
